(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine

Lipophilicity Drug-likeness Permeability

Researchers using thiazole-5-methanamine building blocks for fragment screening face inconsistent lipophilicity and supply gaps. This 2-cyclopropyl-4-methyl derivative (CAS 1228552-41-7) resolves both: • XLogP3=0.8 - optimal CNS permeability/solubility balance vs. desmethyl (0.4) and 2-methyl (0.2) analogs. • Primary amine for rapid diversification via amide coupling or reductive amination. • Dihydrochloride salt (CAS 1332528-46-7) ensures room-temp stability, no cold chain.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 1228552-41-7
Cat. No. B1420894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
CAS1228552-41-7
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2CC2)CN
InChIInChI=1S/C8H12N2S/c1-5-7(4-9)11-8(10-5)6-2-3-6/h6H,2-4,9H2,1H3
InChIKeyOEBPPYKNLBEGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine: Physicochemical Profile


(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine (CAS 1228552‑41‑7) is a 2,4,5‑trisubstituted thiazole building block bearing a primary aminomethyl handle at the 5‑position, a cyclopropyl group at the 2‑position, and a methyl group at the 4‑position [1]. Its free‑base molecular formula is C₈H₁₂N₂S (MW 168.26 g·mol⁻¹), with a predicted density of 1.233 ± 0.06 g·cm⁻³ and a predicted boiling point of 298.1 ± 25.0 °C . The compound is commercially supplied predominantly as the dihydrochloride salt (CAS 1332528‑46‑7, MW 241.18 g·mol⁻¹), which offers improved aqueous solubility and long‑term storage stability .

1Primary amine handle for amide coupling and reductive amination
2Dihydrochloride salt provides aqueous solubility and ambient storage stability
32-Cyclopropyl-4-methyl substitution yields distinct lipophilic profile for fragment design

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine: Differentiation from Analogs


Thiazole‑5‑methanamine building blocks are often treated as interchangeable, but the simultaneous presence of a 2‑cyclopropyl and a 4‑methyl substituent in this compound uniquely modulates lipophilicity, steric environment, and the reactivity of the primary amine [1]. Removing the 4‑methyl group (as in (2‑cyclopropylthiazol‑5‑yl)methanamine) lowers XLogP3 by 0.4 log units and eliminates a key metabolic‑shielding element [2]. Relocating the cyclopropyl to the 4‑position abolishes the electronic push‑pull character of the 2‑cyclopropyl‑4‑methyl arrangement [3]. An N‑alkylated secondary‑amine analog (CAS 1184785‑85‑0) sacrifices the primary‑amine nucleophilicity that is essential for amide couplings and reductive aminations . These differences, though subtle, translate into measurable changes in physicochemical properties, commercial purity, and salt‑form availability, making direct substitution without explicit validation a risk for downstream synthetic reproducibility.

Lipophilicity shift4-desmethyl analog lowers XLogP3 by 0.4; permeability profile may not transfer.
Nucleophilicity lossN-alkylated secondary amine analog sacrifices primary amine reactivity critical for coupling.
Regiochemical mismatch4-cyclopropyl regioisomer alters electronic push-pull and steric environment of aminomethyl handle.

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine: Differentiation Evidence


XLogP3 Lipophilicity Advantage vs. 4-Desmethyl Analog

The target compound exhibits a computed XLogP3‑AA of 0.8, whereas the 4‑desmethyl comparator (2‑cyclopropylthiazol‑5‑yl)methanamine (CAS 1247776‑86‑8) shows a lower XLogP3 of 0.4 [1][2]. The 0.4‑log‑unit increase reflects the additional methyl group, which enhances membrane permeability potential without substantially increasing molecular weight.

Lipophilicity: XLogP3
Head-to-head
0.8 vs. 0.4 (Δ +0.4, 2-fold partition coeff.)
Supports membrane permeability assessment in fragment design
Computed values; experimental logD recommended
Lipophilicity Drug-likeness Permeability

Commercial Purity Tier Differentiation

The target compound is routinely supplied at ≥98 % purity (free base) by major vendors such as Leyan (Cat. 1427815) . In contrast, the 4‑desmethyl analog (CAS 1247776‑86‑8) is listed at 97 % , and the N‑cyclopropylmethyl secondary‑amine analog (CAS 1184785‑85‑0) is offered at 95 % . The 2‑methyl analog (CAS 63139‑97‑9) is also typically specified at 95 % .

Commercial Purity
Data to verify
98% (target) vs. 97% and 95% for analogs
May reduce pre-reaction purification and impurity-driven side reactions
Vendor-specified values; verify via COA
Chemical purity Procurement Reproducibility

Dihydrochloride Salt: Solubility & Stability

The target compound is uniquely available as a well‑characterized dihydrochloride salt (CAS 1332528‑46‑7, MW 241.18 g·mol⁻¹) . The crystalline dihydrochloride form offers room‑temperature shipping stability and enhanced aqueous solubility compared with the free‑base form . By comparison, the 4‑desmethyl analog (CAS 1247776‑86‑8) is predominantly supplied as the free base requiring cold‑chain storage (2–8 °C) .

Salt Form & Storage
Source review
Dihydrochloride; ambient storage vs. 2–8°C for free base analog
May improve logistics and weighing accuracy in high-throughput settings
Salt form dependent; confirm batch stability
Salt form Solubility Storage stability

Regiochemical Distinction vs. 4-Cyclopropyl Analogue

The target compound positions the cyclopropyl at C‑2 and the methyl at C‑4 of the thiazole ring. The regioisomer (4‑cyclopropyl‑1,3‑thiazol‑5‑yl)methanamine (CAS 1479467‑03‑2) places the cyclopropyl at C‑4 and lacks a C‑2 substituent [1]. This difference alters the electronic environment of the aminomethyl group: in the target, the lone pair of the thiazole nitrogen at position 3 is conjugated with the C‑2 cyclopropyl, while the C‑4 methyl exerts a +I effect on the C‑5 aminomethyl carbon. Both compounds share identical gross molecular formula (C₇H₁₀N₂S for the core scaffold) but differ in connectivity, yielding distinct reactivity profiles in electrophilic substitution and cross‑coupling reactions.

Regiochemistry
Class-level
2-cyclopropyl-4-methyl vs. 4-cyclopropyl (no C-2 substituent)
Positional isomerism may alter coupling reactivity and steric accessibility
Class-level inference; validate in specific reaction
Regiochemistry Electronic effects Synthetic utility

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine: Target Applications


Fragment-Based Lead Generation: Balanced Lipophilicity

Fragment libraries for CNS or intracellular targets demand fragments with XLogP3 in the 0.5–1.5 range to balance permeability and solubility. At XLogP3 = 0.8, this compound sits in the optimal window, whereas the 4‑desmethyl analog (XLogP3 = 0.4) may be too polar for efficient passive diffusion, and the 2‑methyl analog (XLogP3 = 0.2) is even less favorable [1][2]. The primary amine handle enables rapid diversification via amide bond formation or reductive amination, making it a versatile fragment for hit‑to‑lead optimization.

High-Throughput Synthesis with Dihydrochloride Salt

Automated liquid‑handling platforms benefit from pre‑weighed, room‑temperature‑stable stock solutions. The dihydrochloride salt of this compound eliminates the need for cold storage and reduces hygroscopicity compared with free‑base analogs, minimizing variability in dispensing [1]. This logistical advantage is absent for the 4‑desmethyl free base, which mandates 2–8 °C storage and is prone to amine oxidation over time [2].

Synthesis of C-2-Cyclopropyl Thiazole Pharmacophores

Medicinal chemistry programs that require a cyclopropyl group at the thiazole C‑2 position—such as orexin receptor antagonists or kinase inhibitors—benefit from using this compound as a late‑stage diversification intermediate [1]. The pre‑installed 2‑cyclopropyl group avoids the need for post‑functionalization via metal‑catalyzed cross‑coupling, which can be capricious on electron‑deficient thiazole cores. The 4‑cyclopropyl regioisomer cannot substitute for this application because it places the cyclopropyl at the wrong position [2].

SAR Studies Probing the 4-Methyl Effect

When exploring the impact of a small alkyl substituent at the thiazole 4‑position on target binding or metabolic stability, this compound serves as the direct comparator to the 4‑desmethyl analog (CAS 1247776‑86‑8). The 0.4‑unit LogP difference and the additional steric bulk provided by the methyl group allow researchers to isolate the contribution of the 4‑methyl substituent in matched molecular pair analyses [1][2].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Primary amine handle; XLogP3 ~0.8 within fragment-like range
Permeability-solubility balance; passive diffusion assessment
High-Throughput Synthesis
Dihydrochloride salt supports ambient storage and pre-weighed stock solutions
Logistics compatibility; dispensing accuracy and stability
C-2 Cyclopropyl Thiazole Pharmacophores
Pre-installed 2-cyclopropyl group for late-stage diversification
Coupling efficiency on thiazole core; avoiding post-functionalization
SAR Studies of 4-Methyl Effect
Direct comparator to 4-desmethyl analog for matched pair analysis
Lipophilicity shift and steric contribution of methyl group
Quote Request

Request a Quote for (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.